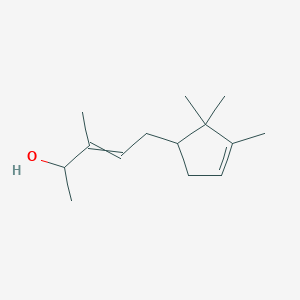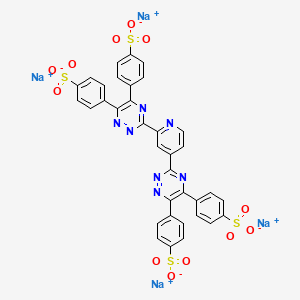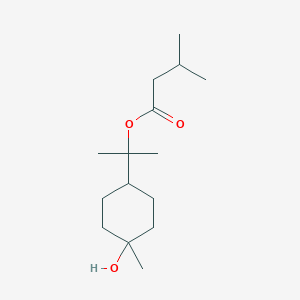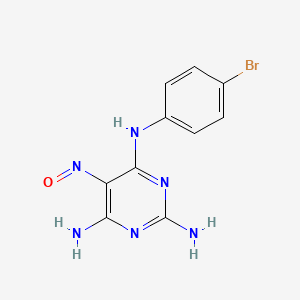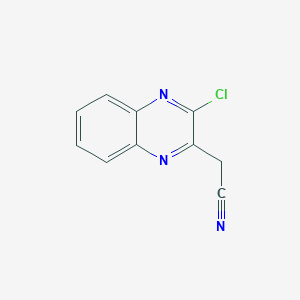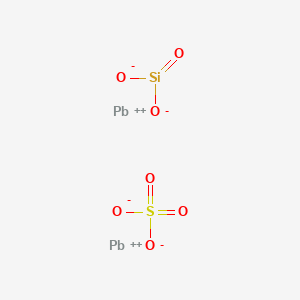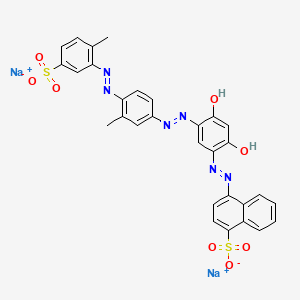
Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)naphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)naphthalene-1-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)naphthalene-1-sulphonate involves multiple steps of azo coupling reactions. The process typically starts with the diazotization of aromatic amines followed by coupling with phenolic compounds. The reaction conditions often require acidic or basic environments to facilitate the formation of azo bonds.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)naphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds and amines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)naphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textiles, plastics, and inks due to its vibrant color and stability.
Wirkmechanismus
The compound exerts its effects primarily through its ability to form stable azo bonds, which contribute to its intense coloration. The molecular targets include aromatic rings and phenolic groups, which interact through π-π stacking and hydrogen bonding. The pathways involved in its action include electron transfer and resonance stabilization, which enhance its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)benzenesulphonate
- Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)anthraquinone-2-sulphonate
Uniqueness
Compared to similar compounds, Disodium 4-((2,4-dihydroxy-5-((3-methyl-4-((2-methyl-5-sulphonatophenyl)azo)phenyl)azo)phenyl)azo)naphthalene-1-sulphonate stands out due to its unique structural arrangement, which provides enhanced stability and a broader range of applications. Its ability to form stable complexes and its intense coloration make it particularly valuable in industrial and research settings.
Eigenschaften
CAS-Nummer |
85631-84-1 |
|---|---|
Molekularformel |
C30H22N6Na2O8S2 |
Molekulargewicht |
704.6 g/mol |
IUPAC-Name |
disodium;4-[[2,4-dihydroxy-5-[[3-methyl-4-[(2-methyl-5-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C30H24N6O8S2.2Na/c1-17-7-9-20(45(39,40)41)14-25(17)34-32-23-10-8-19(13-18(23)2)31-35-26-15-27(29(38)16-28(26)37)36-33-24-11-12-30(46(42,43)44)22-6-4-3-5-21(22)24;;/h3-16,37-38H,1-2H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 |
InChI-Schlüssel |
GFPVMBUNOPQPPV-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C5=CC=CC=C54)S(=O)(=O)[O-])C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


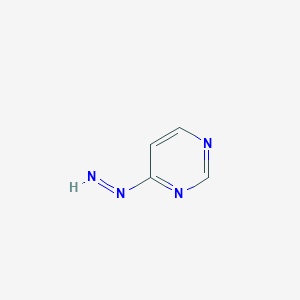

![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)


![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
